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Compound of Interest

Compound Name: R-6890

cat. No.: B15620711

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-6890, also known as Spirochlorphine, is a potent synthetic opioid analgesic belonging to the
spiropiperidine class of compounds.[1][2] First mentioned in scientific literature in 1977, it is a
designer drug intended for research and forensic applications.[2][3] R-6890 has demonstrated
significant analgesic properties in preclinical studies with rodents.[3] Structurally, it is an analog
of spirorphine and is reported to be several times more potent than fentanyl.[4] This technical
guide provides a comprehensive overview of the available chemical, pharmacological, and
experimental data on R-6890 spirochlorphine.

Chemical and Physical Properties

R-6890 is characterized by a spirocyclic system which distinguishes it from many other opioids.
[5] The hydrochloride salt form is often used to enhance its stability and solubility for laboratory
applications.
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Property Value Reference
8-[1-(4-chlorophenyl)ethyl]-1-

IUPAC Name phenyl-1,3,8- [6]
triazaspiro[4.5]decan-4-one

Synonyms Spirochlorphine, R6890 [6]

CAS Number 3222-88-6 [3]

Molecular Formula C21H24CINsO [3]

Molecular Weight 369.9 g/mol [3]

Appearance Solid

Solubility Soluble in Acetone and DMSO

Storage -20°C

Stability > 2 years

Synthesis

A detailed, step-by-step synthesis protocol for R-6890 spirochlorphine is not readily available in

the public domain. However, it is known that a key precursor for its synthesis is 1-phenyl-1,3,8-

triazaspiro[4.5]decan-4-one, also known as spirodecanone.[2] The synthesis of R-6890 would

likely involve the alkylation of this precursor with 1-(4-chlorophenyl)ethyl halide.

Below is a generalized workflow for the potential synthesis of R-6890.
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Hypothesized Synthesis of R-6890
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Caption: Hypothesized synthetic route for R-6890.

Pharmacology
Mechanism of Action

R-6890 spirochlorphine is described as a nociceptin receptor (NOP) agonist, while also
possessing significant affinity for the p-opioid receptor (MOR).[2] Like other opioids, its
analgesic effects are primarily mediated through its interaction with these G-protein coupled
receptors (GPCRS) in the central nervous system.

Receptor Binding Affinity

The binding affinities of R-6890 for opioid receptors have been determined by radioligand
binding assays. The available data is summarized in the table below.
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Receptor Ki (nM) Radioligand Tissue Source  Reference
p-opioid 4 [BH]Sufentanil Rat brain [2]
o-opioid 75 Not specified Rat brain [2]
Total Opioid 10 Not specified Rat brain [2]

Signaling Pathways

As a p-opioid receptor agonist, R-6890 is expected to activate the canonical Gi/o-protein
signaling cascade. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular
cAMP levels, and modulation of ion channel activity, ultimately resulting in reduced neuronal
excitability and analgesia. Its activity as a NOP receptor agonist would also contribute to its
pharmacological profile, potentially modulating the p-opioid receptor-mediated effects.
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R-6890 Spirochlorphine
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Caption: p-Opioid receptor signaling pathway.

Experimental Protocols

Detailed experimental protocols specifically for R-6890 spirochlorphine are not publicly
available. The following sections describe generalized protocols for key assays relevant to the
study of this compound.

Radioligand Binding Assay (Generalized Protocol)
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This protocol is based on the methods used for determining the binding affinity of opioids to

their receptors.

Objective: To determine the binding affinity (Ki) of R-6890 for p-opioid receptors.

Materials:

Rat brain tissue homogenate (source of p-opioid receptors)

[3H]Sufentanil (radioligand)

R-6890 spirochlorphine (test compound)

Naloxone (for determining non-specific binding)

Tris-HCI buffer (50 mM, pH 7.4)

Glass fiber filters

Scintillation vials and cocktail

Liquid scintillation counter

Procedure:

Prepare rat brain membrane homogenates according to standard laboratory procedures.

In a series of test tubes, add a constant concentration of [3H]Sufentanil and varying
concentrations of R-6890.

To determine non-specific binding, add a high concentration of naloxone to a separate set of
tubes.

Add the rat brain membrane homogenate to each tube to initiate the binding reaction.

Incubate the tubes at 37°C for a predetermined time to reach equilibrium.

Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold Tris-
HCI buffer to separate bound from free radioligand.
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e Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity
using a liquid scintillation counter.

o Calculate the specific binding by subtracting non-specific binding from total binding.

o Determine the ICso value (the concentration of R-6890 that inhibits 50% of specific
[BH]Sufentanil binding) from a competition binding curve.

o Calculate the Ki value using the Cheng-Prusoff equation: Ki = ICso / (1 + [L]/Ke), where [L] is
the concentration of the radioligand and Ke is its dissociation constant.
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Caption: Radioligand binding assay workflow.
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In Vivo Analgesic Assay: Hot Plate Test (Generalized
Protocol)

This protocol describes a common method for assessing the central analgesic activity of opioid
compounds in rodents.

Objective: To evaluate the analgesic efficacy of R-6890 spirochlorphine.
Materials:

o Male Wistar rats (200-250 g)

» R-6890 spirochlorphine solution

» Vehicle control (e.g., saline)

e Hot plate apparatus maintained at a constant temperature (e.g., 55 + 0.5°C)
Procedure:

e Acclimatize the rats to the laboratory environment for at least one hour before the
experiment.

» Determine the baseline pain response latency by placing each rat on the hot plate and
measuring the time until it exhibits a nociceptive response (e.g., licking a hind paw or
jumping). A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.

» Administer R-6890 spirochlorphine or vehicle control to the rats via a specified route (e.g.,
intraperitoneal or subcutaneous injection).

o At predetermined time intervals after drug administration (e.g., 15, 30, 60, and 90 minutes),
place each rat back on the hot plate and measure the response latency.

o Calculate the percentage of the maximum possible effect (%MPE) for each animal at each
time point using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time -
baseline latency)] x 100.
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e Analyze the data to determine the dose-response relationship and calculate the EDso (the
dose that produces 50% of the maximum effect).
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Caption: Hot plate analgesic assay workflow.

Conclusion

R-6890 spirochlorphine is a potent synthetic opioid with a unique spiropiperidine structure and
a pharmacological profile characterized by agonist activity at both nociceptin and p-opioid
receptors. While its high potency suggests potential for research into the development of novel
analgesics, a comprehensive understanding of its synthesis, in vivo efficacy, and detailed
signaling mechanisms is currently limited by the lack of publicly available data. Further
research is required to fully elucidate the therapeutic potential and safety profile of this
compound.
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Disclaimer: R-6890 spirochlorphine is a research chemical and is not intended for human or
veterinary use. The information provided in this guide is for scientific and research purposes
only.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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